4-[4-(3-Oxobutyl)phenoxy]benzamide
Description
4-[4-(3-Oxobutyl)phenoxy]benzamide is a benzamide derivative characterized by a central benzamide scaffold substituted with a phenoxy group at the 4-position, which is further modified by a 3-oxobutyl chain. Its molecular formula is C₁₇H₁₇NO₃, with a molecular weight of 283.32 g/mol . The compound’s structural uniqueness lies in the ketone group within the butyl chain and the ether linkage connecting the phenoxy moiety to the benzamide core.
Properties
CAS No. |
189120-05-6 |
|---|---|
Molecular Formula |
C17H17NO3 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
4-[4-(3-oxobutyl)phenoxy]benzamide |
InChI |
InChI=1S/C17H17NO3/c1-12(19)2-3-13-4-8-15(9-5-13)21-16-10-6-14(7-11-16)17(18)20/h4-11H,2-3H2,1H3,(H2,18,20) |
InChI Key |
ZVOPALGIWSHEEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Oxobutyl)phenoxy]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of carboxylic acids and amines in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
In industrial settings, the production of benzamides often involves high-temperature reactions between carboxylic acids and amines. The process may require temperatures exceeding 180°C, which can be incompatible with certain functionalized molecules . advancements in green chemistry have led to the development of more sustainable and efficient production methods.
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Oxobutyl)phenoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenoxy and benzamide groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various halogenated derivatives.
Scientific Research Applications
4-[4-(3-Oxobutyl)phenoxy]benzamide has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 4-[4-(3-Oxobutyl)phenoxy]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, benzamide derivatives have been shown to exhibit anti-inflammatory and analgesic activities by inhibiting specific enzymes involved in inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The benzamide class encompasses a wide range of derivatives with varied substituents that significantly influence their physicochemical properties and biological activities. Below is a detailed comparison of 4-[4-(3-Oxobutyl)phenoxy]benzamide with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Findings from Comparative Analysis
Structural Determinants of Activity: The 3-oxobutyl group in the target compound introduces a ketone functional group, which may enhance hydrogen-bonding interactions with biological targets, such as kinases or metabolic enzymes. This contrasts with GSK583, where a trifluoromethyl group and pyridinyl-tert-butylphenoxy substituent confer selectivity for RIP2 kinase . Bezafibrate’s propanoic acid side chain enables PPAR receptor activation, highlighting how carboxylate groups in benzamide derivatives can drive nuclear receptor modulation .
Synthetic Efficiency: Derivatives like 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide () were synthesized using ultrasonic irradiation, achieving higher yields (85–92%) compared to conventional refluxing (60–70%). This suggests that this compound may benefit from similar green chemistry approaches for scalable production .
Pharmacological Divergence: Mosapride metabolites exhibit reduced 5-HT₄ receptor activity compared to the parent drug, emphasizing that minor structural changes (e.g., hydroxylation or demethylation) can drastically alter potency . GSK583’s anti-inflammatory effects are linked to RIP2 kinase inhibition, a mechanism absent in other analogs, underscoring the role of trifluoromethyl and tert-butyl groups in target specificity .
Thermodynamic and Solubility Profiles: Compounds like PPHMA-b-P(PEGMA) () demonstrate self-assembly in aqueous environments due to amphiphilic properties.
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